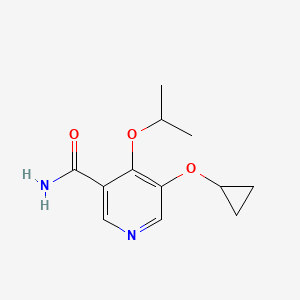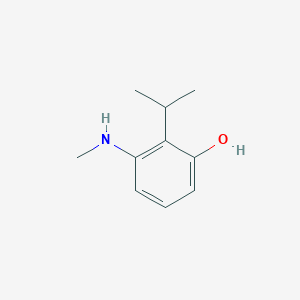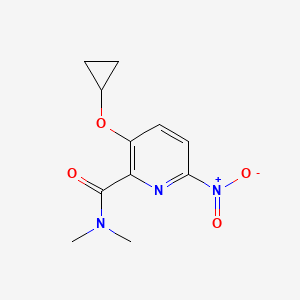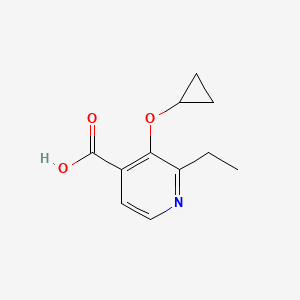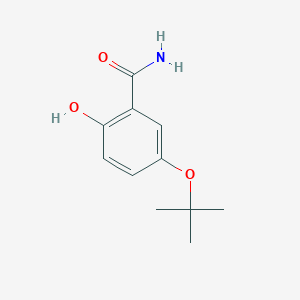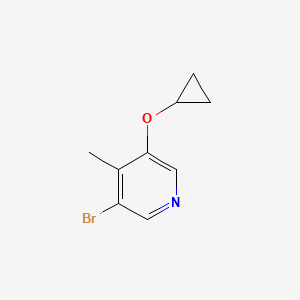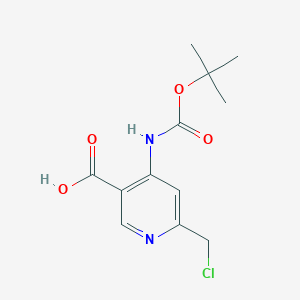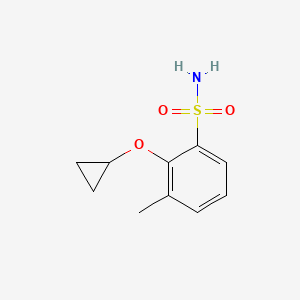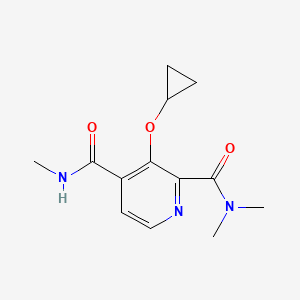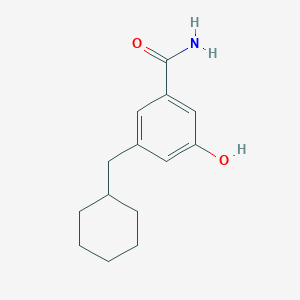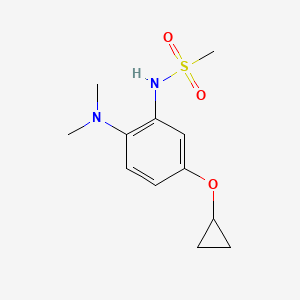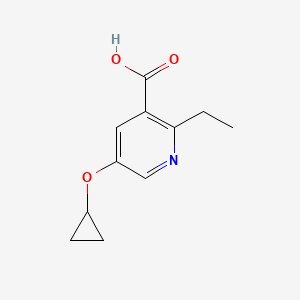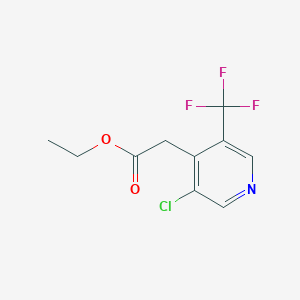
Ethyl 3-chloro-5-(trifluoromethyl)pyridine-4-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-chloro-5-(trifluoromethyl)pyridine-4-acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group, a trifluoromethyl group, and an ethyl ester group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-4-acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-(trifluoromethyl)pyridine and ethyl bromoacetate.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including the use of a suitable solvent (e.g., dichloromethane) and a base (e.g., potassium carbonate) to facilitate the esterification process.
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the ethyl bromoacetate reacts with the 3-chloro-5-(trifluoromethyl)pyridine to form the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, is common in industrial production.
化学反応の分析
Types of Reactions: Ethyl 3-chloro-5-(trifluoromethyl)pyridine-4-acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or primary amines can be used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction can produce an alcohol.
科学的研究の応用
Ethyl 3-chloro-5-(trifluoromethyl)pyridine-4-acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new agrochemicals and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-4-acetate involves its interaction with specific molecular targets and pathways. The presence of the chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins.
類似化合物との比較
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative used as a fluorinated building block.
2,3-Dichloro-5-(trifluoromethyl)pyridine: An intermediate for the synthesis of crop-protection products.
Comparison: Ethyl 3-chloro-5-(trifluoromethyl)pyridine-4-acetate is unique due to the presence of the ethyl ester group, which can influence its chemical reactivity and potential applications. The combination of the chloro and trifluoromethyl groups also imparts distinct physicochemical properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H9ClF3NO2 |
|---|---|
分子量 |
267.63 g/mol |
IUPAC名 |
ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-4-yl]acetate |
InChI |
InChI=1S/C10H9ClF3NO2/c1-2-17-9(16)3-6-7(10(12,13)14)4-15-5-8(6)11/h4-5H,2-3H2,1H3 |
InChIキー |
NKXFLJYCRCFXAV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=C(C=NC=C1C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


